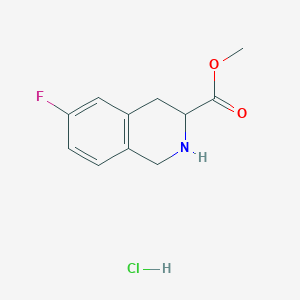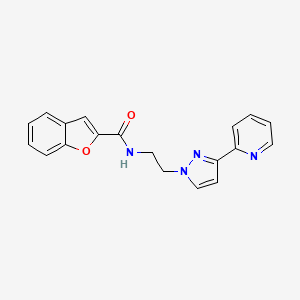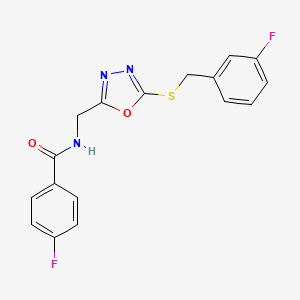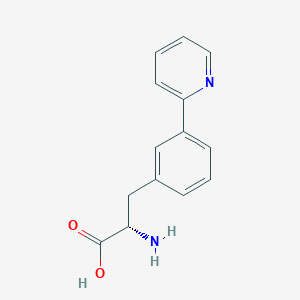
(2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid” is a complex organic compound. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a pyridin-2-ylphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions. For instance, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the other reactants involved. For instance, it has been shown that N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the compound 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride has a molecular weight of 239.1, a melting point of 209-210°C, and is a solid at room temperature .科学的研究の応用
Molecular Structure and Crystallization
Research on similar compounds has focused on their crystalline structure and the formation of supramolecular assemblies. For instance, a study by Di, K. (2010) on a related compound, "(2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate," emphasized the importance of hydrogen bonding in forming a three-dimensional network within the crystal lattice. This study illustrates the compound's potential in understanding molecular interactions and designing crystalline materials with specific properties (Di, 2010).
Conformational Analysis
Another aspect of scientific interest is the conformational behavior of these compounds in different environments, as demonstrated by Nitek, W., et al. (2020) in their study on "The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives." This research provides insights into how the molecular structure influences the physical and chemical properties, which is crucial for designing compounds with targeted functionalities (Nitek et al., 2020).
Chemical Synthesis and Optimization
The compound has also been a focus in the context of chemical synthesis and optimization. Collins, J., et al. (1998) explored the structure-activity relationship around the phenyl alkyl ether moiety of similar compounds, highlighting the approach to designing more efficient and selective agonists through molecular modifications. This research underscores the compound's relevance in the development of therapeutics and chemical probes (Collins et al., 1998).
Ligand Design for Medical Imaging
Mundwiler, S., et al. (2005) investigated "(Methyl-pyridin-2-ylmethyl-amino)-methyl]-phosphonic acid" as a bifunctional chelator for medical imaging purposes, demonstrating the compound's potential in developing novel diagnostic tools. This work highlights the importance of such compounds in enhancing the specificity and efficacy of imaging agents (Mundwiler et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-3-(3-pyridin-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONOWZDEZLPCGN-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2524076.png)
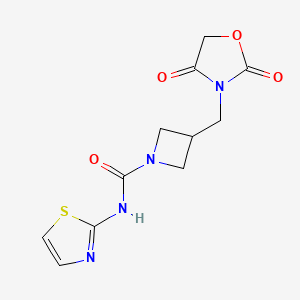
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
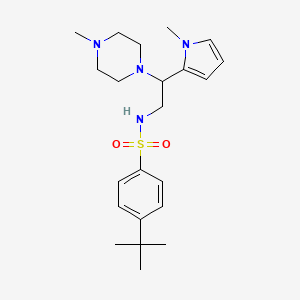
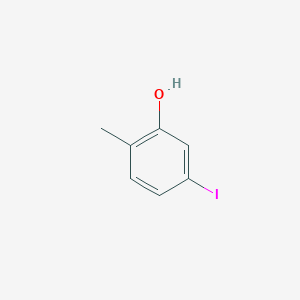

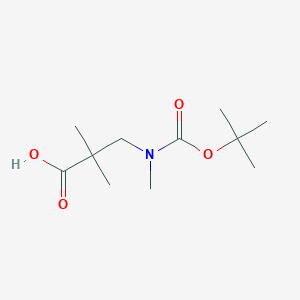

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2524092.png)
